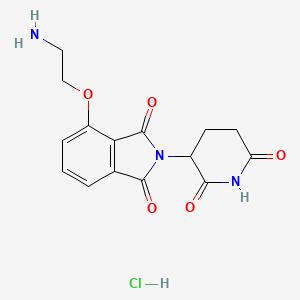

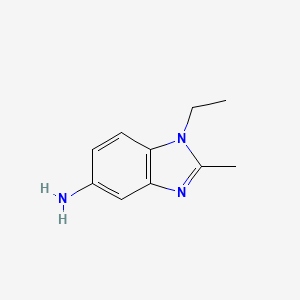

![molecular formula C16H14N2OS2 B2887485 N-(benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 403836-11-3](/img/structure/B2887485.png)

N-(benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds with a benzo[d]thiazol-2-yl group are often used in the synthesis of various pharmaceuticals and bioactive compounds . They are part of a larger class of compounds known as benzothiazoles, which are heterocyclic aromatic compounds. Benzothiazoles have a benzene ring fused to a thiazole ring, which contains a nitrogen and a sulfur atom .

Molecular Structure Analysis

Benzothiazoles have a planar structure due to the conjugation of the benzene and thiazole rings. This planarity and the presence of heteroatoms (nitrogen and sulfur) can allow for various interactions with biological targets .Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions due to the presence of the reactive thiazole ring. For example, they can participate in nucleophilic substitution reactions at the sulfur or nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazoles depend on their specific substituents. Generally, they are stable compounds and can exhibit fluorescence .Applications De Recherche Scientifique

Biological Activities and Molecular Docking Studies

Gull et al. (2016) synthesized a new series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides and evaluated them for various biological activities, including antioxidant, haemolytic, antibacterial, and urease inhibition. The compounds displayed moderate to significant activities, with notable urease inhibition, more active than the standard used. Molecular docking studies suggested that these acetamide derivatives bind to the non-metallic active site of the urease enzyme, with H-bonding being important for inhibition (Gull et al., 2016).

Antimicrobial and Antibacterial Properties

Rezki (2016) reported the synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides, which were tested for their antimicrobial activity against various bacterial and fungal strains. The compounds displayed promising antimicrobial activities at low Minimum Inhibition Concentrations (MICs), highlighting their potential as antimicrobial agents (Rezki, 2016).

Antitumor Activity

Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic ring systems and screened them for antitumor activity against human tumor cell lines. Two compounds were found to exhibit considerable anticancer activity against some cancer cell lines, indicating the potential of these derivatives in cancer therapy (Yurttaş et al., 2015).

Anti-Inflammatory and Kinase Inhibition

Tariq et al. (2018) synthesized N-(benzothiazol/oxazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio]acetamide derivatives and investigated their in vitro and in vivo anti-inflammatory activity and p38α MAP kinase inhibition. Compound 5b emerged as the most active compound, showing significant edema inhibition and improved GI safety profile, along with superior inhibitory potency against p38α MAP kinase (Tariq et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS2/c1-11-6-8-12(9-7-11)20-10-15(19)18-16-17-13-4-2-3-5-14(13)21-16/h2-9H,10H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFKBQBLWSIIMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)NC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

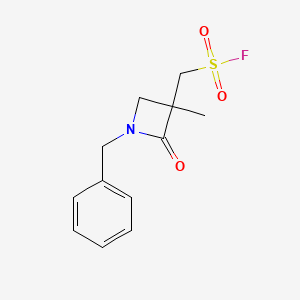

![6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2887408.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2887410.png)

![N-benzyl-2-cyano-3-hydroxy-4-[(6-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]but-2-enamide](/img/structure/B2887414.png)

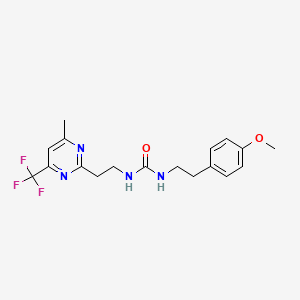

![1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2887417.png)

![N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide](/img/structure/B2887421.png)

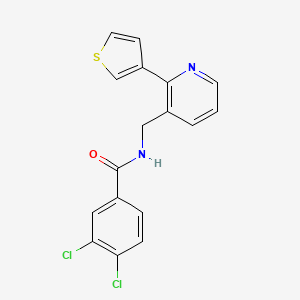

![3-cyclohexyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2887423.png)